molecular formula C13H9IN2O2S B595133 1-(Phenylsulfonyl)-2-iodo-6-azaindole CAS No. 1227270-36-1

1-(Phenylsulfonyl)-2-iodo-6-azaindole

Cat. No. B595133
CAS RN: 1227270-36-1
M. Wt: 384.191
InChI Key: TUEJNKAENPJXEL-UHFFFAOYSA-N
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Description

Phenylsulfonyl compounds are a class of organic compounds that contain a phenyl group attached to a sulfonyl group . They are often used in organic synthesis due to their reactivity and versatility .


Synthesis Analysis

While specific synthesis methods for “1-(Phenylsulfonyl)-2-iodo-6-azaindole” were not found, phenylsulfonyl compounds are generally synthesized through sulfonylation reactions .


Molecular Structure Analysis

Phenylsulfonyl compounds typically feature a sulfonyl functional group attached to a phenyl group . The exact molecular structure of “1-(Phenylsulfonyl)-2-iodo-6-azaindole” would require further analysis.


Chemical Reactions Analysis

Phenylsulfonyl compounds can participate in various chemical reactions. For instance, they can undergo desulfitative functionalizations, enabling catalytic C–C and C–X bond construction .

Safety and Hazards

Phenylsulfonyl compounds can cause skin and eye irritation and may cause respiratory irritation . Proper safety measures should be taken when handling these compounds.

Future Directions

The field of sulfone chemistry, which includes phenylsulfonyl compounds, is an active area of research. Future directions may include exploring new facets of sulfone reactivity and developing new strategies for their use in catalytic desulfitative C–C and C–X bond formation .

properties

IUPAC Name

1-(benzenesulfonyl)-2-iodopyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O2S/c14-13-8-10-6-7-15-9-12(10)16(13)19(17,18)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEJNKAENPJXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=NC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223703
Record name 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-2-iodo-6-azaindole

CAS RN

1227270-36-1
Record name 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227270-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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